molecular formula C8H9ClN2O B170195 2-amino-4-chloro-N-methylbenzamide CAS No. 104775-66-8

2-amino-4-chloro-N-methylbenzamide

Cat. No. B170195
M. Wt: 184.62 g/mol
InChI Key: DEQZFZJWURAYOR-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 104775-66-8 . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for 2-amino-4-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-4-chloro-N-methylbenzamide is a solid at room temperature . It has a predicted melting point of 137.63°C and a predicted boiling point of approximately 353.0°C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 .

Scientific Research Applications

Thermal Stability and Chemical Properties

Thermal Stability of 2-amino-4-chloro-N-methylbenzamide The thermal stability of 2-amino-4-chloro-N-methylbenzamide derivatives has been a subject of research, as exemplified in a study focusing on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). This research utilized dynamic DSC curves to assess ADMBA's thermal stability, including the determination of activation energy, initial decomposition temperature, and heat release during thermal decomposition. The study provided valuable insights into the compound's thermal properties, crucial for its application in various scientific and industrial contexts (Cong & Cheng, 2021).

Reactivity with Other Compounds There's also an exploration of the reactivity of related compounds, for instance, the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. Such studies provide a deeper understanding of the chemical behavior of 2-amino-4-chloro-N-methylbenzamide derivatives, expanding their potential applications in various domains (Balya et al., 2008).

Synthesis and Applications in Medicinal Chemistry

Synthesis of Chlorantraniliprole The synthesis of chlorantraniliprole, a compound utilized in agricultural applications for pest control, involves the use of 2-amino-4-chloro-N-methylbenzamide as a key intermediate. This process, involving esterification, reduction, chlorination, and aminolysis, highlights the compound's role in the synthesis of complex molecules with practical applications (Yi-fen et al., 2010).

Antiemetic Drug Study Research into the molar refraction and polarizability of antiemetic drugs like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate reveals the significance of understanding the physicochemical properties of these compounds. This understanding is crucial for the development and optimization of these drugs (Sawale et al., 2016).

Insights into Molecular Structure and Properties

Molecular Structure Analysis Studies involving the conformational analysis of substituted benzamides, including derivatives of 2-amino-4-chloro-N-methylbenzamide, are vital for understanding their molecular behavior and potential interactions in various applications. Such insights are fundamental for applications in medicinal chemistry and material science (Abraham et al., 2015).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

properties

IUPAC Name

2-amino-4-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZFZJWURAYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551259
Record name 2-Amino-4-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-chloro-N-methylbenzamide

CAS RN

104775-66-8
Record name 2-Amino-4-chloro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104775-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-N-methylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID50551259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Carbonyl-1,1′-diimidazole (1.70 g) was added to 2-amino-4-chlorobenzoic acid (1.50 g) in THF (22.2 mL). After stirring overnight a solution of methylamine in THF (2M, 6.6 mL) was added and the reaction stirred for 3 hours. The reaction was concentrated in vacuo and the residue dissolved in EtOAc (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). The organics were then washed with saturated aqueous sodium bicarbonate solution (50 mL) and then water (2×100 mL). The organics were extracted with 1 M HCl (4×25 mL, then 2×100 mL then 50 mL), the aqueous phase basified with potassium carbonate (˜50 g) and the organics discarded. The aqueous was then extracted with EtOAc (2×50 mL). The combined organics were dried (MgSO4, 10 g) and concentrated to give 2-amino-4-chloro-N-methylbenzamide (1.2 g, 74%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
22.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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